

Spectroscopic Data of 2,6-Diisopropyl-4nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diisopropyl-4-nitroaniline

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This guide provides a comprehensive overview of the spectroscopic data for **2,6-Diisopropyl-4-nitroaniline**, a substituted aniline derivative with significant applications in chemical synthesis and materials science. The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data and experimental methodologies.

Molecular Structure and Properties

2,6-Diisopropyl-4-nitroaniline possesses a symmetrical structure with two bulky isopropyl groups flanking the amino group and a nitro group in the para position. This substitution pattern significantly influences its chemical reactivity and spectroscopic characteristics.

Molecular Formula: C₁₂H₁₈N₂O₂[1]

Molecular Weight: 222.28 g/mol [1]

CAS Number: 163704-72-1[2]

IUPAC Name: 4-nitro-2,6-di(propan-2-yl)aniline[1]

Spectroscopic Data



The following sections present the key spectroscopic data for **2,6-Diisopropyl-4-nitroaniline** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the C₂v symmetry of **2,6-Diisopropyl-4-nitroaniline**, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced.

Table 1: ¹H NMR Spectroscopic Data

Proton Type	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (H-3, H-5)	7.5 - 8.0	Singlet (s)	2H
Amino (-NH ₂)	Variable	Broad Singlet (br s)	2H
Isopropyl Methine (- CH)	~3.1	Septet (sept)	2H
Isopropyl Methyl (- CH ₃)	1.2 - 1.4	Doublet (d)	12H

Table 2: 13C NMR Spectroscopic Data

Due to the molecule's symmetry, six distinct signals are expected for the twelve carbon atoms.

Carbon Type	Expected Chemical Shift (δ, ppm)	
Quaternary Aromatic (C-NO ₂)	145-155	
Quaternary Aromatic (C-NH ₂)	140-150	
Quaternary Aromatic (C-isopropyl)	130-140	
Aromatic (CH)	115-125	
Isopropyl (CH)	25-35	
Isopropyl (CH₃)	20-25	



Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data

Functional Group	Vibration Type	Expected Absorption Range (cm ⁻¹)
Amino (-NH ₂)	Asymmetric & Symmetric N-H Stretch	3300 - 3500
Aromatic C-H	C-H Stretch	3000 - 3100
Aliphatic C-H	C-H Stretch	2850 - 3000
Aromatic C=C	C=C Stretch	1590 - 1610 and 1470-1500
Nitro (-NO ₂)	Asymmetric N-O Stretch	1500 - 1570
Nitro (-NO ₂)	Symmetric N-O Stretch	1300 - 1370
C-N	C-N Stretch	1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C12H18N2O2
Exact Mass	222.136827821 Da[1]
Predicted Key Fragment (M-CH₃)+	m/z 207
Predicted Key Fragment (M-NO ₂)+	m/z 176



Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

A sample of **2,6-Diisopropyl-4-nitroaniline** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used with proton decoupling. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

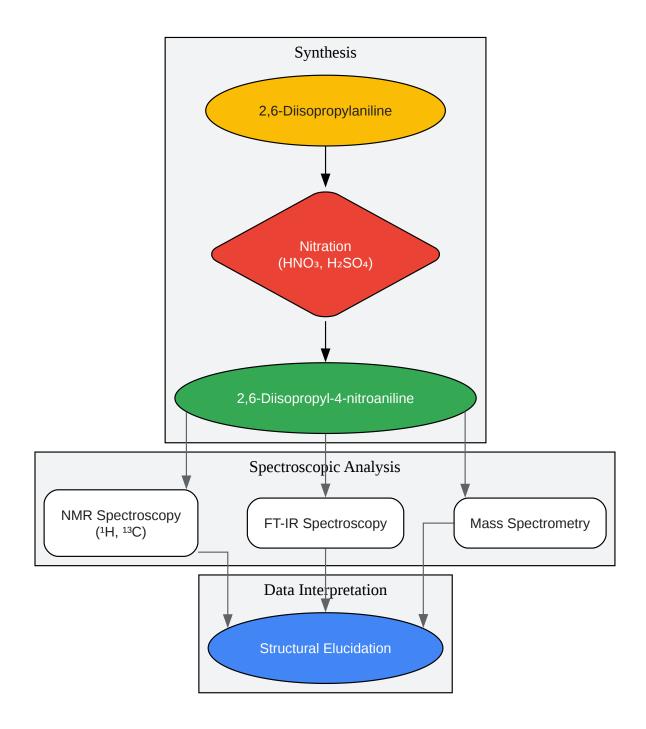
Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The solution is then introduced into the ion source. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2,6-Diisopropyl-4-nitroaniline**.





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Caption: Workflow for the synthesis and spectroscopic analysis of **2,6-Diisopropyl-4- nitroaniline**.



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References

- 1. 2,6-Diisopropyl-4-nitroaniline | C12H18N2O2 | CID 4055565 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropyl-4-nitroaniline | 163704-72-1 | Benchchem [benchchem.com]
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